3-Hydroxy-4-(3-nitrophenyl)benzoic acid
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Overview
Description
3-Hydroxy-4-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by the presence of a hydroxyl group, a nitro group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(3-nitrophenyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid followed by a coupling reaction with a nitrobenzene derivative. For instance, 3-hydroxybenzoic acid can be dissolved in acetonitrile and reacted with ammonium cerium nitrate to introduce the nitro group . The reaction is typically carried out at room temperature and the product is purified through column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the use of metallic lithium and concentrated nitric acid in a controlled environment to achieve the desired nitration . The reaction conditions are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Hydroxy-4-(3-nitrophenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(3-nitrophenyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups allow it to participate in redox reactions, which can modulate biological pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3-Hydroxy-4-nitrobenzoic acid: Similar structure but lacks the additional phenyl group.
4-Hydroxy-3-nitrophenylacetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety.
2-Hydroxy-5-nitrobenzoic acid: Differently positioned hydroxyl and nitro groups.
Uniqueness: 3-Hydroxy-4-(3-nitrophenyl)benzoic acid is unique due to the presence of both a hydroxyl group and a nitro group on the same aromatic ring, along with an additional phenyl group.
Properties
IUPAC Name |
3-hydroxy-4-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)14(18)19/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGKALOXUYUVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690046 |
Source
|
Record name | 2-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-66-4 |
Source
|
Record name | 2-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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